1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide
描述
属性
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)31-16-7-5-15(6-8-16)25-20(29)14-3-1-11-28(13-14)19-10-9-17(26-27-19)18-4-2-12-30-18/h2,4-10,12,14H,1,3,11,13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACKVXFTNXYWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a trifluoromethoxy-substituted phenyl group. These structural elements contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzoylpiperidine have shown potent inhibitory effects on various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer progression. For example, the inhibition of monoacylglycerol lipase (MAGL) has been noted, with some compounds demonstrating IC50 values as low as 0.84 µM, indicating strong enzyme inhibition .
In Vivo Studies
In preclinical models, compounds structurally related to our compound have demonstrated antiproliferative activity in pancreatic ductal adenocarcinoma (PDAC) models with IC50 values around 9.28 µM . These findings suggest that further development could lead to effective therapeutic agents for cancer treatment.
Table 1: Biological Activity Summary
| Activity | IC50 Value (µM) | Cell Lines/Models |
|---|---|---|
| MAGL Inhibition | 0.84 | Various cancer cell lines |
| Antiproliferative | 9.28 | PDAC preclinical model |
| General Anticancer | 7.9 - 92 | Breast, ovarian, colorectal cancer cells |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Activity | Remarks |
|---|---|---|
| Trifluoromethoxy | Increased potency | Enhances lipophilicity and enzyme interaction |
| Furan moiety | Anticancer activity | Contributes to biological activity |
| Piperidine core | Essential for binding | Required for interaction with target enzymes |
Case Studies
One notable study focused on the synthesis and evaluation of benzoylpiperidine derivatives, where modifications in the substituents led to improved selectivity and potency against MAGL. The compound identified as having the highest potency was noted for its ability to inhibit cell growth in various cancer types effectively .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several derivatives documented in the evidence:
- N-(4-(Trifluoromethoxy)phenyl)piperidine-3-carboxamide derivatives (): describes (S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide, which replaces the pyridazine-furan system with a pyrrolopyrimidine scaffold. This substitution likely alters kinase selectivity (e.g., ALK inhibition) due to differences in aromatic stacking . highlights N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a), where a piperazine-carbonyl linker replaces the pyridazine ring. The trifluoromethyl group here increases hydrophobicity compared to the trifluoromethoxy group in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Analytical Data for Selected Analogues
常见问题
Basic: What are the key synthetic routes for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide, and how is structural confirmation achieved?
The synthesis typically involves multi-step strategies:
- Step 1 : Coupling of the pyridazine core with furan via Suzuki-Miyaura cross-coupling to introduce the furan-2-yl group.
- Step 2 : Functionalization of the piperidine ring, often through carboxamide formation using coupling reagents like EDCI/HOBt.
- Step 3 : Introduction of the 4-(trifluoromethoxy)phenyl group via nucleophilic substitution or amidation .
Structural confirmation relies on:
- NMR spectroscopy (1H/13C) to verify connectivity and substituent positions (e.g., piperidine proton shifts at δ 1.54–4.78 ppm) .
- HPLC for purity assessment (>98%) and mass spectrometry for molecular weight validation .
Basic: Which structural features of this compound are critical for its biological activity?
Key pharmacophores include:
- Furan-2-yl group : Enhances π-π stacking with hydrophobic enzyme pockets, observed in analogs with anticancer activity .
- Pyridazine ring : Facilitates hydrogen bonding with target proteins, as seen in kinase inhibitors .
- Trifluoromethoxy group : Improves metabolic stability and membrane permeability via electron-withdrawing effects .
- Piperidine-3-carboxamide : Provides conformational flexibility for target engagement, critical in neuroactive and antimicrobial analogs .
Advanced: How can researchers design experiments to elucidate its mechanism of action?
Methodological approaches include:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptors like G-protein-coupled receptors (GPCRs) .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring protein stabilization upon compound binding .
Advanced: How do structural modifications impact structure-activity relationships (SAR)?
Examples from analogs:
- Substituent effects : Replacing trifluoromethoxy with chloro (e.g., N-(3-chloro-4-fluorophenyl) analogs) reduces kinase inhibition by 40%, highlighting the role of electron-withdrawing groups .
- Ring variations : Exchanging pyridazine for triazolo-pyridazine (as in ) enhances selectivity for cytochrome P450 isoforms (CYP3A4 IC50: 0.2 µM vs. 1.5 µM for pyridazine) .
- Piperidine substitution : Methylation at the piperidine 4-position (e.g., 4-methylpiperidin-1-yl analogs) increases blood-brain barrier penetration in rodent models .
Advanced: What strategies address solubility challenges during in vitro assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain solubility in cell culture media without cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups at the carboxamide nitrogen, improving aqueous solubility by 20-fold in pH 7.4 buffer .
- Nanoparticle encapsulation : Lipid-based nanoparticles (70–100 nm size) enhance bioavailability in pharmacokinetic studies (AUC increase by 3×) .
Advanced: How should researchers resolve contradictions in biological data across studies?
Case example: Discrepancies in IC50 values for kinase inhibition (e.g., ALK inhibition ranging from 10 nM to 1 µM):
- Variable assay conditions : Standardize ATP concentrations (1 mM vs. 10 µM) and incubation times (60 min vs. overnight) .
- Orthogonal validation : Confirm activity using both enzymatic assays (e.g., ADP-Glo™) and cell-based viability assays (MTT) .
- Metabolic interference : Test for off-target effects via cytochrome P450 inhibition panels (e.g., CYP2D6/CYP3A4) .
Advanced: What analytical methods are recommended for stability profiling?
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- LC-MS/MS : Monitor major degradation pathways (e.g., hydrolysis of the carboxamide group at pH >10) .
- Dynamic light scattering (DLS) : Assess aggregation in PBS over 48 hours (particle size >500 nm indicates instability) .
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